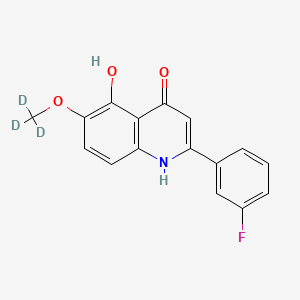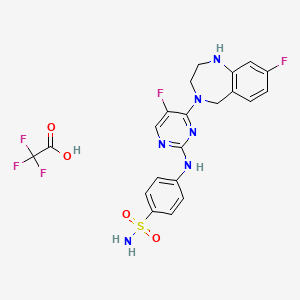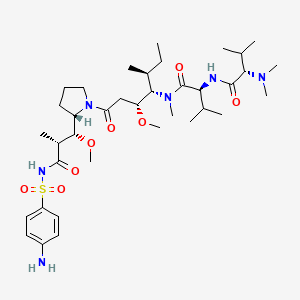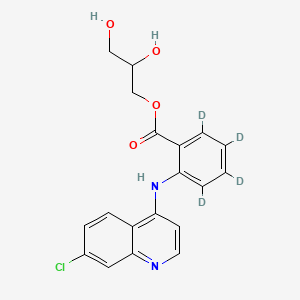
Reduced Haloperidol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reduced Haloperidol-d4 is a deuterium-labeled derivative of Reduced Haloperidol. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of Reduced Haloperidol in biological samples. The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart during mass spectrometric analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Reduced Haloperidol-d4 involves the reduction of Haloperidol-d4 at the benzylic ketone to form the alcohol metabolite. This process typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the selective reduction of the ketone group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry is common in verifying the product’s integrity .
Chemical Reactions Analysis
Types of Reactions: Reduced Haloperidol-d4 undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized back to the ketone form using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction can lead to the formation of secondary alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Haloperidol-d4.
Reduction: Secondary alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Reduced Haloperidol-d4 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometric analysis to quantify Reduced Haloperidol in complex mixtures.
Biology: In studies involving the metabolism and pharmacokinetics of Haloperidol and its metabolites.
Medicine: To investigate the therapeutic and side effects of Haloperidol and its metabolites in clinical settings.
Industry: In the development and quality control of pharmaceutical formulations containing Haloperidol
Mechanism of Action
Reduced Haloperidol-d4, like its non-labeled counterpart, exerts its effects primarily through the antagonism of dopamine D2 receptors. This action leads to a decrease in dopaminergic neurotransmission, which is beneficial in treating conditions such as schizophrenia. The compound also interacts with other receptors, including dopamine D3 and D4, alpha-adrenergic receptors, and serotonin receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Haloperidol: The parent compound, primarily used as an antipsychotic.
Reduced Haloperidol: The non-labeled form of Reduced Haloperidol-d4.
Deuterated Haloperidol: Another deuterium-labeled derivative used for similar purposes.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometric analysis by allowing precise quantification and differentiation from non-labeled compounds. This makes it an invaluable tool in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C21H25ClFNO2 |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/i5D,6D,7D,8D |
InChI Key |
WNZBBTJFOIOEMP-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)O)O)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


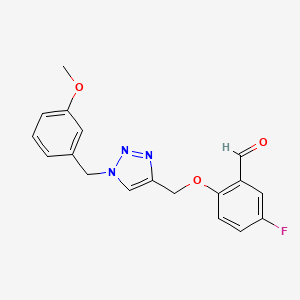
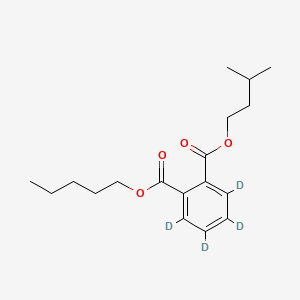
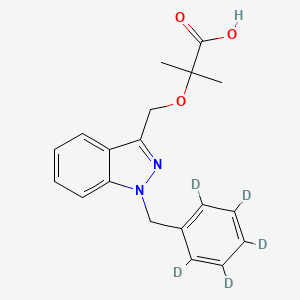

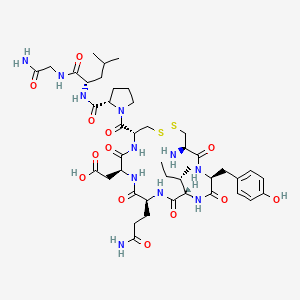
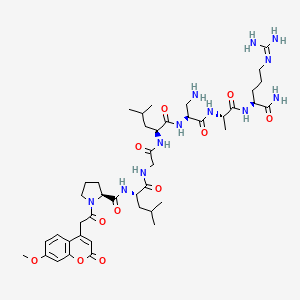
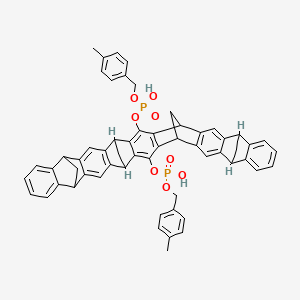
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
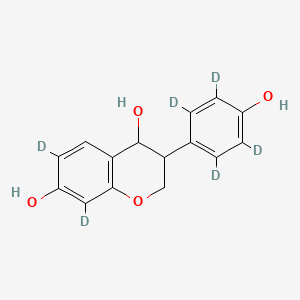
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
